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molecular formula C8H7NO6 B108229 4-Hydroxy-3-methoxy-5-nitrobenzoic acid CAS No. 15785-54-3

4-Hydroxy-3-methoxy-5-nitrobenzoic acid

Cat. No. B108229
M. Wt: 213.14 g/mol
InChI Key: AEDVAGWYAKIOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126988B2

Procedure details

The process of Example 1a was scaled up to employ vanillic acid (375 g) in acetic acid (3940 g) to which was added nitric acid (65%, 245 g) at 12° C. over 3 hours followed by stirring for one hour. The overall yield was 40% of a 99.9% pure product.
Quantity
375 g
Type
reactant
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step Two
[Compound]
Name
pure product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3940 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[N+:13]([O-])([OH:15])=[O:14]>C(O)(=O)C>[OH:8][C:7]1[C:4]([O:5][CH3:6])=[CH:3][C:2]([C:1]([OH:12])=[O:11])=[CH:10][C:9]=1[N+:13]([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
375 g
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)(=O)O
Step Two
Name
Quantity
245 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
pure product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3940 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC1=C(C=C(C(=O)O)C=C1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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